molecular formula C12H10N2O3 B161821 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid CAS No. 1751-78-6

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

Cat. No. B161821
CAS RN: 1751-78-6
M. Wt: 230.22 g/mol
InChI Key: RIEWYZWJBCZQDP-UHFFFAOYSA-N
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Description

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is a derivative of beta-carboline . Beta-carbolines are a group of alkaloids that are chemically related to tryptamines . They are known collectively as tryptolines .


Molecular Structure Analysis

The InChI code for the ethyl ester derivative of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is 1S/C14H14N2O3/c1-2-19-14(18)8-3-4-11-10(7-8)9-5-6-15-13(17)12(9)16-11/h3-4,7,16H,2,5-6H2,1H3,(H,15,17) .


Physical And Chemical Properties Analysis

The physical form of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is described as an off-white solid . The molecular weight of the compound is 230.22 .

Scientific Research Applications

  • Pharmaceutical Research

    • β-Carboline alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds . They have diverse biological activities, making them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .
    • The synthesis of β-carboline alkaloids involves key steps with improved procedures and synthetic approaches . The pharmacological potential of these alkaloids is also highlighted .
    • The results of these studies show that β-carboline alkaloids have a wide range of pharmacological activities .
  • Synthesis of Derivatives

    • Compounds containing the carbazole and oxadiazole moieties, which are structurally related to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, have been identified as promising leads in drug development.
    • These compounds exhibit a wide range of pharmacological activities.
  • Mast Cell Research

    • An important study of β-carboline derivatives showed mast cell stabilization . This has a wider scope in mast cell research, although their mechanism remains to be unknown .
  • Cytotoxicity and Insecticidal Activities

    • Derivatives of β-carboline alkaloids have been studied for their cytotoxicity and insecticidal activities . These studies involve the synthesis of various derivatives and testing their biological activities .
  • Oxidative Decarboxylation

    • β-Carboline alkaloids have been used in oxidative decarboxylation reactions . This involves the removal of a carboxyl group from the molecule, which is then replaced by a hydrogen atom .
  • Green Catalyst

    • In a study, lactic acid was used as a green catalyst in the synthesis of β-carboline alkaloids . Lactic acid is a non-toxic, odorless, and bio-based fluid obtained via carbohydrate fermentation .
  • Cytotoxicity and Insecticidal Activities

    • Derivatives of β-carboline alkaloids have been studied for their cytotoxicity and insecticidal activities . These studies involve the synthesis of various derivatives and testing their biological activities .
  • Oxidative Decarboxylation

    • β-Carboline alkaloids have been used in oxidative decarboxylation reactions . This involves the removal of a carboxyl group from the molecule, which is then replaced by a hydrogen atom .
  • Green Catalyst

    • In a study, lactic acid was used as a green catalyst in the synthesis of β-carboline alkaloids . Lactic acid is a non-toxic, odorless, and bio-based fluid obtained via carbohydrate fermentation . It is biodegradable and diversely used as food, textile, agricultural, pharmaceutical, and cosmetic components .

properties

IUPAC Name

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWYZWJBCZQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633476
Record name 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

CAS RN

1751-78-6
Record name 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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